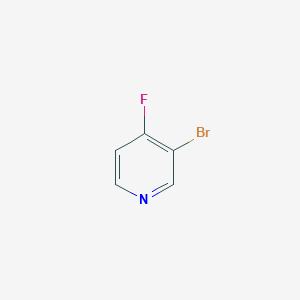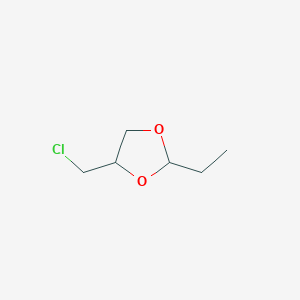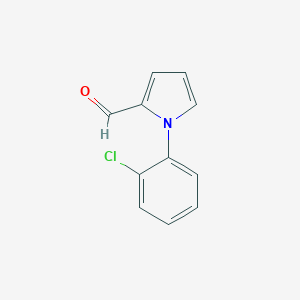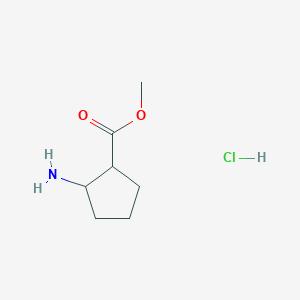
1,4-Dibromo-2,5-dihexylbenzene
Vue d'ensemble
Description
1,4-Dibromo-2,5-dihexylbenzene is a useful research compound. Its molecular formula is C18H28Br2 and its molecular weight is 404.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Atom Transfer Radical Polymerization and Synthesis of Comb-like Polyphenylenes : It is used as an initiator in the atom transfer radical polymerization of styrene, leading to comb-like polyphenylenes. These polyphenylenes exhibit high solubility in common organic solvents at room temperature, which is significant for practical applications (Cianga & Yagcı, 2002).
Photoluminescent Conjugated Polymers : The compound is also used in the synthesis of photoluminescent conjugated polymers. These polymers demonstrate high photochemical stability and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Ring-Opening Polymerization : 1,4-Dibromo-2,5-dihexylbenzene serves as a bifunctional initiator in the cationic ring-opening polymerization of tetrahydrofuran. This leads to poly(p-phenylene) with alternating polytetrahydrofuran/polystyrene side chains, expanding the range of potential polymer structures (Cianga, Hepuzer, & Yagcı, 2002).
Catalysis in Production of Derivatives : It is used in research for its potential as a catalyst in the production of derivatives like 1,4-dibromo-2,5-bis(trimethylsilyl)benzene (Luliński & Serwatowski, 2003).
Synthesis of Conjugated Polymers with Azobenzene Groups : The compound can be used in the synthesis of conjugated polymers containing azobenzene groups in the main chains. These polymers have specific properties making them useful in various scientific applications (Izumi, Teraguchi, Nomura, & Masuda, 2000).
Safety and Hazards
1,4-Dibromo-2,5-dihexylbenzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1,4-dibromo-2,5-dihexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-18(20)16(14-17(15)19)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYWYSUEPGNSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390910 | |
| Record name | 1,4-dibromo-2,5-dihexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117635-21-9 | |
| Record name | 1,4-dibromo-2,5-dihexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,4-Dibromo-2,5-dihexylbenzene useful in synthesizing conjugated polymers?
A: this compound serves as a crucial monomer in synthesizing poly(phenylenevinylene)-based conjugated polymers. Its structure, featuring two bromine atoms, allows it to participate in Pd-catalyzed coupling polymerization reactions with divinylarenes. [] This reaction, often referred to as the Heck reaction, forms the backbone of the conjugated polymer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)




![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)






![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
